N-ethyl-1-(pyridin-4-yl)piperidin-4-amine N-ethyl-1-(pyridin-4-yl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13392341
InChI: InChI=1S/C12H19N3/c1-2-14-11-5-9-15(10-6-11)12-3-7-13-8-4-12/h3-4,7-8,11,14H,2,5-6,9-10H2,1H3
SMILES: CCNC1CCN(CC1)C2=CC=NC=C2
Molecular Formula: C12H19N3
Molecular Weight: 205.30 g/mol

N-ethyl-1-(pyridin-4-yl)piperidin-4-amine

CAS No.:

Cat. No.: VC13392341

Molecular Formula: C12H19N3

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-1-(pyridin-4-yl)piperidin-4-amine -

Specification

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
IUPAC Name N-ethyl-1-pyridin-4-ylpiperidin-4-amine
Standard InChI InChI=1S/C12H19N3/c1-2-14-11-5-9-15(10-6-11)12-3-7-13-8-4-12/h3-4,7-8,11,14H,2,5-6,9-10H2,1H3
Standard InChI Key SZIYLERKSNSGON-UHFFFAOYSA-N
SMILES CCNC1CCN(CC1)C2=CC=NC=C2
Canonical SMILES CCNC1CCN(CC1)C2=CC=NC=C2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₂H₁₉N₃, with a molecular weight of 205.30 g/mol. Its IUPAC name, N-ethyl-1-(pyridin-4-yl)piperidin-4-amine, reflects a piperidine core substituted at the 1-position with a pyridin-4-yl group and at the 4-position with an ethylamine moiety .

Key Structural Attributes:

  • Piperidine Ring: A six-membered saturated heterocycle providing conformational flexibility.

  • Pyridin-4-yl Group: Aromatic heterocycle contributing to π-π stacking interactions in biological targets.

  • Ethylamine Side Chain: Enhances solubility and modulates receptor binding.

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves reductive amination between 4-pyridinecarboxaldehyde and N-ethylpiperidine. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride is typically employed under inert conditions .

Example Protocol:

  • Condensation: 4-Pyridinecarboxaldehyde reacts with N-ethylpiperidine in methanol.

  • Reduction: STAB is added at 0°C, followed by stirring at room temperature for 12–24 hours.

  • Purification: Column chromatography yields the final product (purity >95%) .

Industrial-Scale Optimization:

  • Continuous Flow Reactors: Improve yield (up to 85%) and reduce reaction time .

  • Solvent Recycling: Ethanol/water mixtures minimize waste .

Chemical and Physical Properties

Physicochemical Data

PropertyValue
LogP (Partition Coefficient)1.2 ± 0.3
Solubility (Water)2.1 mg/mL at 25°C
pKa (Basic)9.1
Hydrogen Bond Acceptors3

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5 Hz, 2H, pyridine-H), 7.25 (d, J = 5 Hz, 2H, pyridine-H), 3.15–3.05 (m, 2H, piperidine-H), 2.60–2.50 (m, 2H, piperidine-H) .

  • IR (KBr): 2945 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=N pyridine) .

Biological Activities and Mechanisms

Kinase Inhibition

The compound’s structural analogs demonstrate potent inhibition of Rho-associated protein kinase (ROCK) and protein kinase B (PKB/Akt), with IC₅₀ values in the nanomolar range .

Case Study: ROCK1 Inhibition

  • Mechanism: Competitive ATP binding, disrupting kinase activation.

  • Efficacy: Analogous compounds reduced cell proliferation in U266 myeloma cells by 70% at 10 μM .

Antitumor Activity

Derivatives of N-ethyl-1-(pyridin-4-yl)piperidin-4-amine showed antiproliferative effects in xenograft models:

Cell LineIC₅₀ (μM)Reference
HeLa (Cervical)0.058
A549 (Lung)0.035

Pharmacological Applications

CNS Therapeutics

Included in CNS BBB Library screenings, the compound’s logP and polar surface area (37.9 Ų) suggest blood-brain barrier permeability . Potential applications include:

  • Neurodegenerative Diseases: Modulation of Aβ plaque formation via kinase regulation .

  • Depression: Serotonin reuptake inhibition in preclinical models .

Comparative Analysis with Similar Compounds

CompoundTargetIC₅₀ (nM)Selectivity
CCT128930 (Analog)PKBβ5028-fold
N-Ethyl-Piperidine (This)ROCK112015-fold
KIST301072 (Pyrimidine)ROS1850Low

Key Differentiation: The ethyl-pyridine substitution enhances selectivity for AGC kinases (e.g., PKB, PKA) over tyrosine kinases .

Recent Advances and Future Directions

Drug Delivery Systems

  • Nanoparticle Encapsulation: Improved bioavailability (AUC increased by 2.5× in murine models) .

  • Prodrug Derivatives: Phosphate esters enhance water solubility (LogSw = -0.99 → 0.5) .

Clinical Prospects

Ongoing Phase I trials explore its efficacy in non-small cell lung cancer (NSCLC) and chronic myeloid leukemia (CML) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator